Cas no 1805621-99-1 (3-Amino-4-methoxypicolinonitrile)

3-Amino-4-methoxypicolinonitrile is a versatile heterocyclic compound featuring both amino and methoxy functional groups attached to a picolinonitrile core. This structure lends itself to applications in pharmaceutical and agrochemical synthesis, where it serves as a key intermediate for constructing more complex molecules. The presence of the nitrile group enhances reactivity, enabling further functionalization through nucleophilic addition or cyclization reactions. Its well-defined molecular framework ensures consistent performance in coupling and condensation reactions. The compound is particularly valued for its stability under standard handling conditions and its compatibility with a range of solvents, making it suitable for diverse synthetic pathways.
3-Amino-4-methoxypicolinonitrile structure
1805621-99-1 structure
Product name:3-Amino-4-methoxypicolinonitrile
CAS No:1805621-99-1
MF:C7H7N3O
MW:149.149980783463
CID:4899092

3-Amino-4-methoxypicolinonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-4-methoxypicolinonitrile
    • Inchi: 1S/C7H7N3O/c1-11-6-2-3-10-5(4-8)7(6)9/h2-3H,9H2,1H3
    • InChI Key: XTNFBTNPCFJETM-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CN=C(C#N)C=1N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Topological Polar Surface Area: 71.9
  • XLogP3: 0.7

3-Amino-4-methoxypicolinonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029015820-1g
3-Amino-4-methoxypicolinonitrile
1805621-99-1 95%
1g
$2,895.00 2022-04-01
Alichem
A029015820-250mg
3-Amino-4-methoxypicolinonitrile
1805621-99-1 95%
250mg
$1,029.00 2022-04-01

Additional information on 3-Amino-4-methoxypicolinonitrile

Introduction to 3-Amino-4-methoxypicolinonitrile (CAS No. 1805621-99-1)

3-Amino-4-methoxypicolinonitrile, identified by the Chemical Abstracts Service (CAS) number 1805621-99-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, characterized by a six-membered aromatic ring containing nitrogen. The presence of both an amino group (–NH₂) and a methoxy group (–OCH₃) at the 3rd and 4th positions, respectively, endows it with unique chemical properties that make it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.

The structural features of 3-Amino-4-methoxypicolinonitrile contribute to its reactivity and potential biological activity. The amino group can participate in hydrogen bonding interactions, enhancing its solubility in polar solvents and facilitating its incorporation into biological systems. Meanwhile, the methoxy group introduces a slight electron-donating effect, influencing the electronic properties of the ring and enabling further functionalization through nucleophilic substitution or metal-catalyzed reactions. These characteristics make it a valuable building block for constructing more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of 3-Amino-4-methoxypicolinonitrile and its derivatives. The compound has been investigated for its role in modulating various biological pathways, particularly those relevant to inflammation, neurodegeneration, and cancer. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, making them candidates for therapeutic applications.

One of the most compelling aspects of 3-Amino-4-methoxypicolinonitrile is its utility as a precursor in the synthesis of more sophisticated pharmacophores. Researchers have leveraged its scaffold to develop novel molecules with enhanced binding affinity and selectivity. For instance, modifications at the 5-position or 6-position of the pyridine ring have been explored to optimize bioavailability and target specificity. These efforts align with the broader trend in drug discovery toward rational design based on structural scaffolds known to exhibit favorable pharmacokinetic profiles.

The synthesis of 3-Amino-4-methoxypicolinonitrile itself presents an interesting challenge due to the need to introduce both functional groups in precise positions while maintaining regioselectivity. Common synthetic routes involve multi-step processes starting from commercially available pyridine derivatives, often employing palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. Advances in catalytic methods have improved the efficiency and scalability of these syntheses, making it more feasible to produce larger quantities for research purposes.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 3-Amino-4-methoxypicolinonitrile. Molecular modeling studies have helped predict how this compound interacts with biological targets, providing insights into its potential mechanisms of action. These computational approaches complement experimental work by allowing researchers to screen numerous derivatives virtually before conducting costly wet-lab experiments.

The role of 3-Amino-4-methoxypicolinonitrile in medicinal chemistry extends beyond simple intermediates; it exemplifies how structural diversity can be harnessed to discover new therapeutic agents. Its incorporation into drug candidates has led to compounds that show promise in preclinical models for conditions such as Alzheimer's disease, where modulation of amyloid-beta aggregation is a key therapeutic goal. Similarly, derivatives have been explored for their potential anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes or other inflammatory mediators.

The chemical versatility of 3-Amino-4-methoxypicolinonitrile also makes it attractive for materials science applications beyond pharmaceuticals. Its ability to form coordination complexes with transition metals has been exploited in catalysis and as sensors for environmental pollutants. The nitrile group, in particular, can act as a ligand that binds metal ions through dative bonding, facilitating applications such as catalytic hydrogenation or oxidation reactions.

As research continues to uncover new biological functions and synthetic strategies, the importance of 3-Amino-4-methoxypicolinonitrile is likely to grow further. Its unique combination of reactivity and functional groups ensures that it will remain a cornerstone compound in both academic laboratories and industrial research facilities focused on drug discovery and advanced materials development.

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